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Cu-Protoporphyrin

Cat. No.: B12500608
M. Wt: 624.2 g/mol
InChI Key: ASFPSNQTLAUXFI-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Research on Porphyrin Systems

The scientific journey into the world of porphyrins, a class of intensely colored, naturally occurring pigments, began in the mid-19th century. The term 'porphyrin' itself, derived from the Greek word for purple, was first used around 1841. porphyriafoundation.org Early research focused on isolating and characterizing these pigments from biological sources. A significant milestone was the crystallization of hemin (B1673052), the iron-containing porphyrin complex from blood, by Felix Hoppe-Seyler in 1871. porphyriafoundation.org The fundamental tetrapyrrolic structure of the porphyrin molecule was proposed by M. Nencki in 1896 while studying chlorophyll (B73375). researchgate.net

The early 20th century witnessed a monumental leap in porphyrin chemistry, largely driven by the work of Hans Fischer. His meticulous research elucidated the structure of numerous porphyrins and culminated in the complete synthesis of hemin in 1928, a feat that earned him the Nobel Prize in Chemistry in 1930. tum.denobelprize.orgnih.gov Fischer's work not only laid the foundation for understanding the intricate structures of these vital molecules but also developed efficient synthetic methods, such as those involving the condensation of dipyrromethenes. researchgate.netrsc.org Later, the Rothemund reaction, and its subsequent modifications by Adler and Longo, provided a more general route for synthesizing meso-tetra-arylporphyrins. researchgate.netwikipedia.org

Following the elucidation of their structures, research shifted towards understanding the biosynthesis of porphyrins and their roles in metabolic disorders known as porphyrias. nih.govphysicalrules.comnih.gov By the mid-20th century, aided by modern separation techniques, most of the porphyrias were identified and classified as either erythropoietic or hepatic. nih.gov The discovery of the role of porphyrins in various biological processes spurred further investigations into their chemical and physical properties. The recognition that porphyrins are not just pigments but also crucial functional molecules has led to their exploration in a wide array of applications, from medicine to materials science. researchgate.netresearchgate.netnih.gov The field of organic geochemistry also has its roots in the study of porphyrins, with the discovery of geoporphyrins in petroleum helping to establish its biological origins. wikipedia.orgrsc.org

General Significance of Metalloporphyrins in Biochemical and Chemical Systems

Metalloporphyrins, which are porphyrins complexed with a central metal ion, are of paramount importance in both biological and chemical realms. researchgate.netsohag-univ.edu.eg In nature, these molecules are the active centers of a vast number of proteins and enzymes, earning them the nickname "pigments of life". researchgate.netnih.gov The specific metal ion coordinated within the porphyrin ring dictates the molecule's function.

Key Biological Roles of Metalloporphyrins:

MetalloporphyrinMetal IonBiological Function
Heme Iron (Fe)Oxygen transport and storage (hemoglobin and myoglobin), electron transport (cytochromes), and catalysis (catalases, peroxidases, cytochrome P450). researchgate.netsohag-univ.edu.egresearchgate.net
Chlorophyll Magnesium (Mg)Photosynthesis in plants and some bacteria. researchgate.nettum.deresearchgate.net
Bacteriochlorophyll Magnesium (Mg)Photosynthesis in bacteria. researchgate.net
Cobalamin (Vitamin B12) Cobalt (Co)Various metabolic processes.
Hemocyanin Copper (Cu)Oxygen transport in some invertebrates. frontiersin.org

The unique properties of metalloporphyrins, such as their extended π-electron systems, high stability, and ability to facilitate redox reactions, also make them highly valuable in various chemical applications. researchgate.netsohag-univ.edu.eg They are extensively studied and utilized as catalysts in a wide range of chemical, electrochemical, and photochemical reactions. sohag-univ.edu.egcatalysis.blog Their catalytic prowess stems from the aromatic nature of the porphyrin ring and the ease with which the oxidation state of the central metal atom can be altered. sohag-univ.edu.eg Metalloporphyrins have been successfully employed as mimics of enzymes like cytochrome P-450, catalyzing reactions such as hydroxylation, amination, and C-H bond functionalization. catalysis.blogrsc.orgresearchgate.net

Beyond catalysis, the applications of synthetic metalloporphyrins are diverse and continue to expand. They are investigated for use in:

Photodynamic therapy (PDT) for cancer treatment. researchgate.netsohag-univ.edu.eg

Molecular electronics and materials science as components in organic metals and molecular wires. researchgate.netresearchgate.netnih.gov

Sensors for detecting various analytes. researchgate.net

Solar cells as sensitizing dyes. hitachi-hightech.comresearchgate.net

Organic light-emitting diodes (OLEDs) as emitting materials. hitachi-hightech.commdpi.com

Research Focus on Copper-Protoporphyrin within the Broader Metalloporphyrin Landscape

Within the extensive family of metalloporphyrins, copper-protoporphyrin (Cu-Protoporphyrin) has garnered significant research interest due to its unique electronic and photophysical properties. Protoporphyrin IX is a naturally occurring porphyrin that serves as a direct precursor to heme. frontiersin.orgwikipedia.org The insertion of copper into the protoporphyrin IX macrocycle results in a molecule with distinct characteristics compared to its iron-containing counterpart, heme.

Early research on this compound involved its synthesis and characterization, often as a model system to understand the properties of other metalloporphyrins. For instance, it has been used as a reporter group to study the heme environment in proteins like myoglobin (B1173299). nih.gov Studies have also explored the preparation of complexes containing both copper-protoporphyrin and iron, aiming to model the active site of enzymes like cytochrome c oxidase. rsc.orgrsc.org

More recent research has focused on the potential applications of this compound in materials science and electronics. Its photophysical properties, including its luminescence and charge carrier mobility, are being actively investigated. mdpi.comresearchgate.net For example, this compound has been studied for its potential use in organic light-emitting diodes (OLEDs), where it can act as an emitting dopant. mdpi.comresearchgate.net Research has shown that this compound films can exhibit both hole and electron mobility, making them promising for thin-film optoelectronics. mdpi.com

Furthermore, the catalytic and photocatalytic activities of this compound are areas of ongoing exploration. It has been incorporated into materials like titanium dioxide (TiO2) to create composite photocatalysts for the degradation of organic pollutants. rsc.org The interaction between this compound and the support material can lead to enhanced photocatalytic activity and stability. rsc.org Additionally, Cu(II) porphyrin-based metal-organic frameworks (MOFs) have been synthesized and investigated for applications such as antimicrobial photodynamic therapy. spiedigitallibrary.org

In some contexts, this compound also serves as a negative control in biological studies, for instance, in research involving heme oxygenase inhibitors where zinc protoporphyrin is the active compound. targetmol.com The study of this compound continues to evolve, driven by the quest for new materials with tailored optical, electronic, and catalytic properties for a wide range of technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32CuN4O4 B12500608 Cu-Protoporphyrin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H32CuN4O4

Molecular Weight

624.2 g/mol

IUPAC Name

copper;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid

InChI

InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

ASFPSNQTLAUXFI-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cu+2]

Origin of Product

United States

Advanced Structural Elucidation and Electronic Properties

Spectroscopic Characterization Methodologies and Insights

A variety of spectroscopic methods are employed to probe the intricate structural and electronic features of Cu-Protoporphyrin.

UV-Vis spectroscopy is a fundamental technique for characterizing metalloporphyrins, revealing details about their electronic structure. The spectrum of this compound is distinguished by two primary features: the Soret (or B) band and the Q bands. lasalle.edu

The Soret band is a very intense, sharp absorption peak typically observed in the near-UV region, around 400 nm. researchgate.net For instance, in a dimethyl sulfoxide (B87167) (DMSO) solution, this compound exhibits a Soret band at approximately 407 nm. hitachi-hightech.com This band arises from a strong π-π* transition (S0 → S2). lasalle.edu Its high intensity is a hallmark of the porphyrin macrocycle's electronic structure. researchgate.net

At longer wavelengths, in the visible region, the less intense Q bands appear. researchgate.net Upon the insertion of copper into the protoporphyrin IX free base, the typical four Q-bands of the free base collapse into two. dspacedirect.orgukm.my This simplification of the spectrum is a direct consequence of the increased symmetry of the molecule, from D2h in the free base to D4h in the metallated porphyrin. nih.gov For this compound, these two Q bands are typically found in the 500-600 nm range. mdpi.com For example, a this compound IX film can show a Q-band in this range. mdpi.com The presence and position of the Soret and Q bands are characteristic of Cu(II) porphyrins and are often used to confirm successful metalation and the integrity of the porphyrin structure. mdpi.com

The solvent environment can influence the exact position of these bands. For example, studies on other copper porphyrins have shown that the polarity of the solvent can cause shifts in the Soret band. nih.govresearchgate.net

Table 1: Typical UV-Vis Absorption Maxima for this compound Derivatives

BandWavelength Range (nm)TransitionMolar Absorptivity (ε) (cm⁻¹M⁻¹)Reference
Soret (B)~375-421π → π* (S₀ → S₂)~4.3 x 10⁵ dspacedirect.orgmdpi.com
Q(0,0)~541-600π → π* (S₀ → S₁)~2.2 x 10⁴ dspacedirect.orgmdpi.com
Q(1,0)~500-578π → π* (S₀ → S₁)~4.5 x 10³ dspacedirect.orgmdpi.com

Note: The exact wavelengths and molar absorptivity can vary depending on the specific derivative, solvent, and aggregation state.

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the vibrational modes of the this compound molecule, confirming its structural integrity and the coordination of the copper ion. The complex structure of the porphyrin ring and its substituents gives rise to a detailed infrared spectrum. icm.edu.pl

Key vibrational modes observed in the FTIR spectrum of copper porphyrins include:

Pyrrole (B145914) Ring Vibrations : A characteristic peak for the pyrrole ring breathing mode appears around 999 cm⁻¹. rasayanjournal.co.in In-plane distortion of the pyrrole ring can be observed around 833 cm⁻¹. rasayanjournal.co.in

C=C and C=N Stretching : Asymmetric stretching of C=C bonds can be seen at peaks around 1631 cm⁻¹ and 1662 cm⁻¹, while C-C bond stretching vibrations appear in the 1432–1536 cm⁻¹ region. rasayanjournal.co.in The asymmetric vibrational stretching of the C=N bond is credited with a peak near 1593 cm⁻¹. rasayanjournal.co.in

C-H and N-H Vibrations : Bending vibrations for C-H bonds are found at approximately 1172 cm⁻¹ and 1205 cm⁻¹. rasayanjournal.co.in A significant change upon metalation is the disappearance of the N-H stretching and bending vibrations present in the free-base porphyrin, confirming the replacement of the inner protons with the copper ion.

Carboxylate Group Vibrations : For this compound IX, which has two propionic acid side chains, the stretching vibrations of the carboxylic acid groups (C=O and O-H) are important diagnostic peaks. The C=O stretching vibration typically appears around 1700 cm⁻¹.

Metal-Ligand Vibrations : The coordination of the copper atom to the nitrogen atoms of the pyrrole rings gives rise to Cu-N stretching vibrations, although these are typically weak and found in the far-infrared region.

The analysis of FTIR spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to the observed peaks. researchgate.net For example, in a study of a porphyrin-based metal-organic framework, the breathing vibration of the pyrrole ring was identified at 798 cm⁻¹. nih.gov

Table 2: Selected FTIR Vibrational Frequencies for Copper Porphyrin Analogues

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~1630-1660Asymmetric C=C stretching rasayanjournal.co.in
~1593Asymmetric C=N stretching rasayanjournal.co.in
~1340Pyrrole half-ring stretching (N-C-C, C-N-C) rasayanjournal.co.in
~999Pyrrole ring breathing mode rasayanjournal.co.in
~833In-plane distortion of the pyrrole ring rasayanjournal.co.in
~790C-C-N out-of-plane bending rasayanjournal.co.in

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species like this compound, which contains a Cu(II) ion with an unpaired electron (S=1/2). washington.edu The EPR spectrum provides detailed information about the electronic structure, the coordination environment of the copper ion, and interactions with nearby magnetic nuclei. researchgate.net

The EPR spectrum of a typical Cu(II) porphyrin is characterized by anisotropic g-values and hyperfine coupling constants. libretexts.org The spectrum for a frozen solution typically shows axial symmetry, with distinct parallel (g∥) and perpendicular (g⊥) components. libretexts.org

The hyperfine structure arises from the interaction of the unpaired electron with the nuclear spin of the copper atom (I=3/2), which splits the signal into four lines. nih.gov Further splitting, known as superhyperfine coupling, can be observed due to the interaction with the four coordinating nitrogen atoms (I=1), resulting in a more complex pattern of nine lines. libretexts.orgnih.gov

The values of the g-tensor and the copper hyperfine coupling constant (A∥) are sensitive to the coordination environment of the Cu(II) ion. For instance, the binding of an axial ligand, such as a pyridine (B92270), can cause a detectable change in these parameters, with an increase in g-values and a decrease in A∥. rsc.org This makes EPR a sensitive probe for the local environment of the copper center. nih.gov

In some cases, such as in cation radical complexes of copper porphyrins, intramolecular spin-spin interactions can occur between the unpaired electron on the copper and an unpaired spin on the porphyrin ring, leading to a triplet state EPR spectrum. oup.com

Table 3: Representative EPR Parameters for Cu(II) Porphyrin Systems

ParameterTypical ValueInformation ProvidedReference
g∥~2.180 - 2.26Electronic structure, coordination geometry libretexts.orgrsc.org
g⊥~2.051 - 2.06Electronic structure, coordination geometry libretexts.orgrsc.org
A∥ (Cu)~520 - 575 MHz (~170-190 G)Covalency of the Cu-N bond libretexts.orgrsc.org
A⊥ (Cu)< 50 MHzCovalency of the Cu-N bond libretexts.org
A(N)~46 MHzSuperhyperfine coupling to nitrogen nuclei rsc.org

While NMR spectroscopy is typically challenging for paramagnetic compounds due to signal broadening, it can still provide valuable structural information for this compound. rsc.org The paramagnetic Cu(II) center significantly influences the NMR spectrum, causing large chemical shifts and rapid relaxation of nearby protons, which leads to broad signals. rsc.orgacs.orgacs.org

Protons located close to the paramagnetic copper center often have their signals broadened to the point of being unobservable. rsc.org However, protons that are further away from the copper ion can still give well-resolved, albeit shifted, signals. rsc.org The magnitude of this paramagnetic shift and the increase in the relaxation rate (1/T₁) are inversely proportional to the sixth power of the distance from the copper ion. rsc.org This distance dependence can be used to gain quantitative information about the molecular geometry. rsc.orgresearchgate.net

In the ¹H NMR spectrum of porphyrins, the ring current effect of the macrocycle causes a large dispersion of chemical shifts. nih.gov The inner N-H protons of a free-base porphyrin are shifted upfield to negative ppm values, while the peripheral meso and pyrrole protons are shifted downfield to around 8-10 ppm. nih.gov Upon insertion of the paramagnetic Cu(II) ion, these signals are further shifted and broadened. For instance, in related low-spin iron(III) porphyrin complexes, which are also paramagnetic, the pyrrole proton resonance can be found at highly shifted values like -11.1 ppm. acs.org

Despite the challenges, NMR can be used to confirm the structure of the porphyrin ligand and to study its interactions with other molecules. ukm.myresearchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the oxidation state and local coordination environment of the copper atom in this compound. researchgate.net The technique is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). rsc.org

The XANES region, at the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.net For Cu(II) porphyrins, the Cu K-edge XANES spectrum often shows a pre-edge feature around 8985 eV, which is attributed to the 1s → 4p_z transition in a square-planar Cu-N₄ environment. researchgate.net Analysis of the XANES region can confirm the +2 oxidation state of the copper ion. researchgate.netrsc.org Studies have shown that during electrochemical processes, it is possible to observe changes in the copper oxidation state, for example, a reduction from Cu(II) to Cu(I). rsc.org

The EXAFS region, which consists of oscillations past the absorption edge, contains information about the identity, number, and distance of the neighboring atoms. nih.gov Analysis of the EXAFS data for copper porphyrins consistently shows that the copper atom is coordinated to four nitrogen atoms at a distance of approximately 1.97 Å. researchgate.net This technique can provide precise measurements of bond lengths and can be used to detect subtle structural changes in the coordination sphere of the copper ion. nih.gov

XRD studies of copper porphyrins have shown that the central copper atom is typically coordinated to the four nitrogen atoms of the porphyrin core in a square-planar geometry. nih.gov The porphyrin macrocycle itself is often not perfectly planar and can exhibit distortions, such as a saddle or ruffled conformation. researchgate.net For example, one study on a copper porphyrin derivative revealed a distorted saddle geometry, with the pyrrole rings tilted alternately up and down. researchgate.net

The crystal structure also reveals how the molecules pack in the solid state. This packing is influenced by intermolecular interactions, such as π-π stacking between the porphyrin macrocycles. nih.gov Bulky substituents on the porphyrin ring can be used to control these intermolecular interactions and prevent close stacking. nih.gov For instance, a copper(II) porphyrin with bulky meso-aryl groups was shown to have its octyloxy side chains wrapping around the macrocycle, effectively preventing π-π stacking. nih.gov

Powder X-ray diffraction (PXRD) is also used to characterize the crystalline nature of bulk samples and can be used to identify the material. nih.govresearchgate.net

Resonance Light Scattering (RLS) and Circular Dichroism (CD) for Aggregation and Chirality

Resonance Light Scattering (RLS) and Circular Dichroism (CD) are powerful spectroscopic techniques for investigating the supramolecular assembly and chiral properties of porphyrin-based compounds like this compound. Although porphyrins may be achiral themselves, they can exhibit induced circular dichroism (ICD) when they interact with a chiral template or form chiral aggregates. mdpi.com This phenomenon arises from either the chiral distortion of the porphyrin's inherent symmetry or through exciton (B1674681) coupling between multiple chromophores arranged in a chiral fashion. mdpi.com

RLS is particularly effective for detecting the formation of extended chromophore aggregates. researchgate.net The technique relies on the significant enhancement of scattered light intensity at wavelengths corresponding to the electronic absorption bands of the aggregate. swarthmore.edu Studies on various copper(II) porphyrins, such as trans-bis(N-methylpyridinium-4-yl)-diphenylporphinato copper(II), have utilized RLS to confirm the formation of large, extended aggregates, sometimes containing 100,000 to 1,000,000 porphyrin units, especially when templated by biomolecules like DNA. researchgate.netswarthmore.edu The depolarization ratio of the scattered light in these experiments provides insights into the geometry of the aggregate, with analyses often pointing towards a J-aggregate (side-by-side) arrangement. swarthmore.edu

Circular Dichroism, which measures the differential absorption of left- and right-circularly polarized light, is a precise method for diagnosing the types of interactions between porphyrins and chiral macromolecules. mdpi.com For instance, the interaction of cationic copper(II) porphyrins with DNA can produce very large, bisignate (two-signed) CD signals in the Soret band region, indicative of highly cooperative and extended, electronically coupled arrays. researchgate.net The shape and intensity of these induced CD signals offer valuable information on the binding mechanisms and the supramolecular structure of the resulting assembly. mdpi.com In some systems, the complexation of Cu(II) ions can assist in the dimerization of chiral porphyrins, fixing their geometry and inducing a strong exciton-coupled response in the CD spectrum. mdpi.com Conversely, some copper porphyrazine derivatives have been shown to resist aggregation even at high salt concentrations, as confirmed by the absence of changes in their RLS spectra. worldscientific.com

Recent advancements have led to modified spectrometers, such as CD-Reflectance Anisotropy Spectroscopy (CD-RAS), capable of investigating the circular dichroism of samples in transmission mode, which has been successfully tested on chiral porphyrin aggregates. nih.gov These techniques collectively provide a detailed picture of how this compound and its analogues self-assemble and express chirality, which is crucial for their application in nanotechnology and as chiroptical probes for biomolecules. mdpi.comresearchgate.netd-nb.info

Mass Spectrometry (MS) and Tandem Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) and its tandem version (MS/MS) are indispensable tools for the definitive molecular confirmation of this compound and its derivatives. These techniques provide precise mass-to-charge ratio (m/z) data, which confirms the molecular weight and elemental composition, and fragmentation patterns that elucidate the compound's structure.

The synthesis of this compound IX (Cu-PP-IX) is typically confirmed using methods like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry. mdpi.com This analysis verifies the successful incorporation of the copper ion into the protoporphyrin IX macrocycle. Similarly, for other synthesized copper porphyrin derivatives, a combination of characterization techniques including mass spectrometry is standard practice to confirm their structures. tu.ac.th

Tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected parent ion and analyzing the resulting product ions. This process is crucial for distinguishing between isomers and confirming the specific structure of the porphyrin core and its substituents. For example, in studies of Protoporphyrin IX (the ligand in this compound), its structure was confirmed using tandem mass spectrometry by identifying specific protonated molecules ([M+H]⁺) and their characteristic fragmentation pathways. frontiersin.org The MS/MS analysis of Protoporphyrin IX shows that the [M+H]⁺ ion at m/z 563 fragments to produce key product ions at m/z 504, 445, and 489. frontiersin.org Similar fragmentation studies on complex copper clusters have been used to verify the core structure and the nature of surface-bound ligands by analyzing the fragments produced at varying collision energies. rsc.org

These mass spectrometric techniques are not only used for synthetic confirmation but also for identifying porphyrins in complex biological and environmental samples. For instance, atmospheric pressure chemical ionization (APCI) with multistage tandem mass spectrometry has been used to identify protoporphyrin-IX dimethyl ester in sediment cores, representing the closest structural relative to heme found in such environments. whiterose.ac.uk

Theoretical and Computational Analyses of Electronic Structure

Density Functional Theory (DFT) Calculations for Electronic Configuration and Redox Behavior

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, configuration, and redox properties of this compound and related complexes. DFT calculations allow for the determination of molecular orbital energies, spin densities, atomic charges, and redox potentials, providing insights that complement experimental data. jcsp.org.pkrsc.org

DFT studies on copper(II) porphyrins reveal that the central copper ion typically remains in the +2 oxidation state, with redox reactions often occurring at the porphyrin ligand itself. jcsp.org.pk The choice of the functional and basis set within the DFT framework can significantly influence the results. For example, calculations on a water-soluble copper porphyrin using the B3LYP/6-31G** level of theory predicted copper spin densities to range from 0.69 to 0.73, depending on the axial ligand, with the unpaired electron predominantly located in the d(x²-y²) orbital. jcsp.org.pkjcsp.org.pkresearchgate.net In contrast, the BP86/DN** method suggested a wider spread of these values, highlighting the sensitivity of the results to the computational methodology. jcsp.org.pkjcsp.org.pk

The redox behavior of metalloporphyrins is a key area of investigation. DFT calculations have been employed to predict the redox potentials of various copper complexes, with protocols developed to achieve satisfactory agreement with experimental values. researchgate.net Studies on thiophene-substituted metalloporphyrins showed that Cu(II)-porphyrin has an enhanced electron affinity, making it suitable for anode applications in electrochemical energy sources. qnl.qa DFT calculations predicted the redox potentials for the Cu-18 → Cu-16 process to be 5.00 V and 5.52 V, proceeding through two sequential one-electron oxidation steps. qnl.qa However, for some complex systems, standard DFT functionals like B3LYP and TPSSh may be inadequate to fully rationalize observed spectroscopic and electronic properties, necessitating more advanced multiconfigurational methods. nih.gov

The interaction with surfaces and other molecules also affects the electronic configuration. DFT calculations using a molecular cluster approach have been used to study the interaction of metalloporphyrins with surfaces like Cu(100), revealing charge redistribution in the molecular orbitals upon interaction. rsc.org

Table 1: Selected DFT Calculation Results for Copper Porphyrin Systems

SystemComputational MethodCalculated PropertyFindingReference
Copper(II)-porphyrin models with axial ligandsB3LYP/6-31G Copper Spin DensityRanges from 0.69 to 0.73 jcsp.org.pkresearchgate.net
Copper(II)-porphyrin models with axial ligandsB3LYP/6-31GUnpaired Electron Orbital65% to 100% in the d(x²-y²) orbital jcsp.org.pkresearchgate.net
Thiophene-substituted Cu(II)-porphyrinDFTRedox Potential (Cu-18 → Cu-17)Calculated as 5.00 V vs. Li/Li⁺ qnl.qa
Cu-CoTPP on Cu(100) surfaceDFT (Molecular Cluster Approach)Ground StateStabilized in a low spin (S=0) state at short Cu-Co distances rsc.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior and conformational dynamics of molecules. For this compound and its analogues, MD simulations provide atomic-level insights into their structural flexibility, interaction with solvents, and conformational changes upon binding to other molecules or surfaces.

MD simulations have been used to investigate the antagonism of cobalt protoporphyrin IX (CoPP), a close relative of this compound, with the nuclear receptor REV-ERBβ. nih.gov These simulations revealed that replacing the central iron atom with cobalt alters the binding affinity and induces conformational changes in the receptor's ligand-binding site. nih.gov The stability of the molecular structure during the simulation is often assessed by calculating the root-mean-square deviation (RMSD), which showed that the central metal atom of the porphyrin remained stable within the macrocycle throughout the simulation. nih.gov

In the context of porphyrins adsorbed on surfaces, MD simulations, in conjunction with DFT, have been used to explore the conformational landscape. For a brominated tetraphenylporphyrin (B126558) on a Cu(111) surface, MD simulations helped identify stable adsorption configurations driven by van der Waals forces, which cause significant distortions in the molecule's structure. mpg.de To ensure a wide range of conformations were sampled, these simulations sometimes employ an artificially softened potential for the copper. mpg.de

Furthermore, MD simulations are crucial for developing and validating force fields for novel systems, such as DNA labeled with copper complexes. nih.govrsc.org By developing force field parameters for a Cu²⁺-DPA label, researchers performed 2-microsecond MD simulations on DNA duplexes. nih.govrsc.org The results provided insights into the orientation and flexibility of the copper-containing label within the DNA helix, and the calculated distances between copper centers agreed well with experimental data from pulsed EPR measurements. nih.govrsc.org Quantum mechanical/molecular mechanical (QM/MM) MD simulations have also been applied to study the hydration behavior of metalloporphyrins, revealing details about the structure and dynamics of water molecules in the coordination sphere of the central metal ion. rsc.org

Stochastic Liouville Equation Studies for Spin System Interpretation

The Stochastic Liouville Equation (SLE) provides a sophisticated theoretical framework for interpreting Electron Paramagnetic Resonance (EPR) spectra, especially in the slow-motion regime where molecular tumbling rates are comparable to the timescale of the EPR experiment. This method is particularly valuable for analyzing the complex dynamics of spin systems like this compound in solution.

A study on copper porphyrin dissolved in a CH₂Cl₂:toluene mixture utilized an SLE simulation method to quantitatively interpret temperature-dependent X-band EPR spectra. rsc.org This approach was notable for addressing a large spin system, which translates to solving a Liouville equation with approximately 400,000 dimensions under slow-motion conditions. rsc.org By employing a simple three-parameter microscopic model, the study successfully determined the rotational correlation time of the porphyrin to be in the 1–10 nanosecond range, while also identifying a fast, local motion in the sub-picosecond regime whose amplitude increased with temperature. rsc.org

A key advantage of the SLE methodology is its ability to help determine a more accurate and unique set of spin Hamiltonian parameters (such as g-tensors and hyperfine coupling constants). rsc.org It is often difficult to uniquely determine these parameters solely from a frozen-solution EPR spectrum. The SLE approach allows researchers to discriminate between different sets of parameters proposed from either experimental data or quantum chemistry calculations by simulating the spectra across a range of temperatures and motional regimes. rsc.orgresearchgate.net This simulation-based approach is expected to be highly valuable for elucidating the molecular dynamics of metalloproteins and artificial photosynthetic systems. rsc.orgacs.org

Axial Ligand Effects on Electronic Structure and Reactivity

The electronic structure and subsequent reactivity of the central copper ion in this compound are significantly influenced by the presence and nature of axial ligands—molecules that coordinate to the metal center perpendicular to the porphyrin plane. While copper porphyrins are generally considered less reactive than their iron counterparts, studies have shown that axial ligation can induce a surprising range of electronic structures. jcsp.org.pkresearchgate.net

DFT calculations have been instrumental in probing these effects. A computational study on models of a water-soluble copper porphyrin with various axial ligands (including nitrite, imidazole, phenol, and water) revealed that these ligands exert varying degrees of influence on the Cu-porphyrin electronic structure. jcsp.org.pkjcsp.org.pkresearchgate.net This influence is reflected in changes to computed spin densities and atomic charges. jcsp.org.pkjcsp.org.pk For instance, using the B3LYP/6-31G** method, the calculated spin density on the copper atom was found to vary between 0.69 and 0.73 depending on the coordinated axial ligand. jcsp.org.pkresearchgate.net These theoretical findings help to explain the different changes observed in experimental EPR spectra, particularly in the superhyperfine splitting patterns, which are sensitive to the electronic environment of the copper ion. jcsp.org.pkresearchgate.net

The nature of the axial ligand can also impact the pattern of electron transfer during reactions. Although detailed mechanistic studies are more common for iron porphyrins, the principles are transferable. In oxoiron(IV) porphyrin systems, DFT studies have shown that the axial ligand strongly interacts with the complex and can alter the pathway of electron transfer during olefin epoxidation reactions. nih.govresearchgate.net The electronic properties of the ligand determine whether electron transfer proceeds from the olefin to the porphyrin ring or through a more complex pathway involving the Fe-O bond. nih.govresearchgate.net This demonstrates that the axial ligand plays a critical role in tuning the reactivity of the metalloporphyrin's active site. researchgate.net

Molecular Interactions and Ligand Binding Mechanisms

Interactions with Nucleic Acids (DNA/RNA)

Cu-Protoporphyrin and its analogues exhibit diverse binding behaviors with DNA and RNA, primarily through intercalation, groove binding, and photo-induced ligation. The mode of interaction is governed by the specific structure of the porphyrin, the base sequence of the nucleic acid, and the ionic strength of the medium.

Intercalation involves the insertion of the planar porphyrin ring between the base pairs of the DNA double helix. This binding mode is characteristic of copper porphyrins with a square planar geometry, which allows them to fit within the DNA structure. semnan.ac.ir Studies on various copper porphyrins, such as the copper(II) derivative of meso-tetra (N-methyl-4-pyridinium) porphyrin (CuTMPyP), show that they can intercalate between GC/CG and GC/AT steps. acs.org This mode of binding typically leads to a stabilization of the DNA helix against thermal denaturation, an increase in the viscosity of the DNA solution, and significant shifts in the absorption spectrum (hypochromicity and bathochromic shift) of the porphyrin. sci-hub.se

The affinity for intercalation is often sequence-dependent, with a preference for GC-rich regions. acs.orgnih.gov However, other binding modes, such as outside groove binding, are also common, particularly at AT-rich regions of DNA. acs.orgtandfonline.com Research has shown that some copper porphyrin complexes bind to calf thymus DNA (ct-DNA) exclusively through an intercalation mode. rsc.org For instance, a dicationic porphyrin, Cu(tMe2D4), was observed to initially aggregate on the DNA host before shifting to an intercalative binding mode. nih.gov

A unique interaction observed with certain copper porphyrins is the formation of an exciplex (excited-state complex) with nucleic acid bases upon photoexcitation. mdpi.com This process has been extensively studied using water-soluble copper porphyrins like Cu(T4MPyP). acs.orgresearchgate.net When the copper porphyrin is excited by light, it can form a transient, five-coordinated complex through axial ligation with a suitable Lewis base on the DNA strand. nih.gov

This photoinitiated ligation is remarkably rapid, occurring in less than 2 picoseconds. acs.org The process is highly specific, primarily involving the C=O groups of thymine (B56734) or uracil (B121893) residues, which act as the fifth ligand to the excited copper center. researchgate.net The formation of this exciplex is reversible, and its lifetime is in the nanosecond time domain, which is significantly longer than the exciplex formed with water molecules, allowing for clear experimental distinction. researchgate.net This phenomenon makes copper porphyrins excellent probes for identifying the porphyrin's location and environment within DNA fragments. mdpi.comnih.gov Highly efficient exciplex formation has also been observed with adenine (B156593) and cytosine residues. researchgate.net

The binding of copper porphyrins can induce notable conformational changes in nucleic acids. tandfonline.com Electron Paramagnetic Resonance (EPR) spectroscopy on DNA modified with copper(II) porphyrins reveals significant alterations in the EPR parameters compared to the free porphyrin, indicating a direct impact on the electronic environment of the copper center upon binding. researchgate.net Analysis of these spectra provides evidence for the formation of clusters involving multiple DNA strands. researchgate.net

The strength of the interaction between copper porphyrins and DNA is quantified by the binding constant (K). These constants can be determined using various spectroscopic and physicochemical methods, including UV-visible spectrophotometry and fluorescence spectroscopy competition assays with molecules like ethidium (B1194527) bromide. nih.govresearchgate.net The binding affinities are influenced by factors such as the number and position of cationic charges on the porphyrin. nih.gov

Studies have reported a wide range of binding constants, reflecting the diversity of porphyrin structures and binding modes. For a series of cationic copper(II) porphyrins, apparent affinity binding constants (Kapp) with calf thymus DNA were found to be between 1.2 x 10⁷ and 5 x 10⁴ M⁻¹. nih.gov Other studies have reported binding constants (Kb) for different copper(II) complexes in the range of 10³ to 10⁴ M⁻¹. researchgate.net The table below summarizes selected binding constant values from the literature.

Porphyrin DerivativeDNA TypeBinding Constant (K)Method
Cu(II)TMpyP-4poly(dG-dC)8.0 x 10⁵ M⁻¹ (K)Spectrophotometric Titration
Various Cationic Cu(II) PorphyrinsCalf Thymus DNA5 x 10⁴ - 1.2 x 10⁷ M⁻¹ (Kapp)Ethidium Bromide Competition
Copper(II) Complex 1Calf Thymus DNA3.77 x 10³ M⁻¹ (Kb)Intercalation Study
Copper(II) Complex 2Calf Thymus DNA1.49 x 10⁴ M⁻¹ (Kb)Intercalation Study
Asymmetric Cu(II) PorphyrinCalf Thymus DNA1.10 x 10⁷ M⁻¹ (Kb)Spectroscopic Analysis

This table presents a selection of reported values to illustrate the range of binding affinities. Values are dependent on specific experimental conditions such as buffer and ionic strength. semnan.ac.irnih.govnih.govresearchgate.net

Interactions with Proteins and Peptides (Excluding Clinical Implications)

The ability of this compound to mimic the natural heme cofactor (Fe-Protoporphyrin) allows it to be used as a spectroscopic and structural probe in heme-containing proteins.

Cu(II) Protoporphyrin IX can be incorporated into the heme pocket of apomyoglobin (myoglobin lacking its heme group) to study the protein's local environment. nih.govacs.org The resulting copper-substituted protein provides valuable insights that are not obtainable with the native iron-containing protein. Spectroscopic analysis of this modified myoglobin (B1173299) reveals that the Cu(II) ion is five-coordinate, likely through a bond with the proximal F8 histidine residue. nih.gov

Electron spin resonance (ESR) and absorption spectra of the this compound within the protein are sensitive to the geometry and electronic structure of the heme site. nih.gov While resonance Raman spectra indicate that the porphyrin macrocycle is not significantly distorted from its solution conformation, circular dichroism studies of the porphyrin transitions suggest that the packing of amino acid side chains around the reconstituted cofactor is different from that in native metmyoglobin. nih.gov This demonstrates that this compound IX acts as a sensitive reporter, providing detailed information on the subtle structural features of the heme-binding site. nih.gov Similarly, studies on the bacterial heme receptor HmuR showed that it binds the copper derivative of protoporphyrin IX with an affinity approximately four times greater than that for the metal-free protoporphyrin, suggesting a specific interaction between the copper ion and a histidine residue in the receptor's active site. asm.org

Role in Modulating Ligand Binding in Cytochrome Oxidase Models

The copper ion in this compound and its derivatives plays a critical role in modulating ligand binding, a function of significant interest in the development of synthetic models for cytochrome c oxidase (CcO). In these models, which aim to mimic the binuclear heme/copper center of the native enzyme, the copper site is instrumental in the binding and activation of small molecules, particularly dioxygen (O₂).

Synthetic models of the CcO active site often feature a heme analogue, such as an iron-porphyrin, in close proximity to a copper complex. Studies on these Fe/Cu binuclear complexes have revealed that the copper center, specifically in its reduced Cu(I) state, is crucial for the initial binding of O₂. ox.ac.ukiupac.org The Cu(I) ion provides an electron to assist the binding of O₂ at the binuclear site. acs.org This initial interaction is a key step that precedes the subsequent reduction of dioxygen to water. In a myoglobin-based model of CcO, the introduction of a copper-binding site near the heme facilitated O₂ binding and its subsequent reduction. mdpi.com

General Ligand Binding Dynamics and Thermodynamics

The dynamics and thermodynamics of ligand binding to this compound are governed by a combination of factors including the electronic properties of the copper center, the nature of the ligand, and the surrounding environment. The Cu(II) ion in a porphyrin macrocycle is a d⁹ metal, which leads to strong ligand binding in the equatorial plane but generally weak interactions with axial ligands. rsc.org

The binding of ligands to the copper center can be influenced by photoexcitation. Femtosecond time-resolved absorbance studies have shown that photolysis of Cu(II)-porphyrins can lead to coordinative expansion, forming a five-coordinate species in the presence of a Lewis base. nih.gov The rate of this process is extremely fast, occurring on a sub-picosecond timescale. The subsequent expulsion of the axial ligand is dependent on the nature of the ligand itself; for instance, additional stabilizing interactions like hydrogen bonding can slow down the rate of ligand release. nih.gov

The environment plays a significant role in the thermodynamics of ligand binding. When metalloporphyrins are supported on a solid surface, the substrate can act as a fifth coordination site, which can significantly alter the affinity for other external ligands. nsf.gov Thermodynamic parameters for ligand binding can be determined using techniques like scanning tunneling microscopy (STM) to monitor concentration-dependent binding events at the solution/solid interface. nsf.govacs.org For example, thermodynamic data for the binding of nitrogenous ligands to cobalt porphyrins, a related metalloporphyrin, have been determined in solution. While not this compound, these values provide insight into the energetics of such interactions. acs.org

Kinetic studies on the formation of a sitting-atop (SAT) complex, where a Cu(II) ion coordinates to the pyrrolenine nitrogens of a porphyrin without deprotonating the pyrrole (B145914) nitrogens, provide further insight into the binding mechanism. The formation of this intermediate is a rapid process, and its rate is dependent on the copper species present (e.g., solvated Cu²⁺ versus copper-pyridine complexes). rsc.org The subsequent deprotonation of the SAT complex by a base to form the final stable Cu-porphyrin is a distinct kinetic step. rsc.org

Below is a table summarizing kinetic parameters for the formation of the Cu(II)-tetraphenylporphyrin sitting-atop complex and its subsequent deprotonation.

Table 1: Kinetic Parameters for Cu(II)-Tetraphenylporphyrin Reactions in Acetonitrile (B52724) at 25.0 °C rsc.org
Reactant SpeciesProcessRate Constant (k)Enthalpy of Activation (ΔH)Entropy of Activation (ΔS)
Cu2+SAT Complex Formation(3.6 ± 0.1) × 105 M-1s-156 ± 5 kJ mol-146 ± 19 J mol-1K-1
Cu(py)2+SAT Complex Formation(3.5 ± 0.3) × 104 M-1s-1N/AN/A
Cu(py)22+SAT Complex Formation90 ± 2 M-1s-1N/AN/A
Cu(H2tpp)2+ + pyDeprotonation(2.3 ± 0.1) × 102 M-1s-1N/AN/A

Chelate Cooperativity in Multimetallic Porphyrin Systems

In multimetallic porphyrin systems, particularly those containing different metal centers, the binding of ligands can be influenced by cooperative effects between adjacent metal sites. This phenomenon, known as chelate cooperativity, is especially relevant in systems designed to mimic the complex active sites of metalloenzymes. kit.edu

The stability of these multimetallic complexes can be analyzed using a chemical double-mutant cycle to quantify the interaction energy. rsc.orgresearchgate.net This analysis has revealed that the free energy of interaction of a copper center to axial pyridine (B92270) ligands is approximately -6.2 kJ mol⁻¹ in a system where the entropic penalty for association is overcome by the neighboring zinc-pyridine coordination. rsc.orgresearchgate.netacs.org This value highlights the positive cooperativity, as the binding at the copper site is facilitated by the binding at the adjacent zinc sites. Such cooperative interactions are crucial for creating stable, functional multimetallic assemblies where the properties of one metal center can be tuned by its neighbors. kit.edu

Table 2: Thermodynamic Parameters for Ligand Binding in Heterometallated Porphyrin Systems rsc.orgresearchgate.netias.ac.in
InteractionSystemParameterValue
Cu-Pyridine InteractionZn/Zn/Cu/Zn/Zn Pentamer + Penta-pyridyl TemplateΔΔGCu-6.2 ± 0.4 kJ mol-1
Zn-Pyridine CoordinationZinc Porphyrin Monomer + PyridineΔGZn-20.0 ± 0.2 kJ mol-1
Cu-Pyridine Interaction (DFT)Copper Porphyrin + Pyridine (gas phase)Binding Energy56.0 kJ mol-1
Zn-Pyridine Interaction (DFT)Zinc Porphyrin + Pyridine (gas phase)Binding Energy89.5 kJ mol-1

Self-Assembly and Aggregation Studies

Intermolecular and Intramolecular Interactions

The self-assembly of this compound and its derivatives into larger, ordered structures is driven by a variety of non-covalent intermolecular and intramolecular interactions. mdpi.comnih.gov A primary driving force for aggregation is the π-π stacking interaction between the large, aromatic porphyrin macrocycles. nih.gov These interactions can lead to the formation of different types of aggregates, such as J-aggregates (side-by-side arrangement) or H-aggregates (face-to-face arrangement), which have distinct spectroscopic signatures. mdpi.comnih.gov

Hydrophobic interactions also play a significant role, particularly for porphyrins in aqueous or mixed-solvent systems. The hydrophobic nature of the porphyrin core encourages aggregation to minimize contact with the polar solvent. nih.gov In studies involving Cu-porphyrin-DNA complexes, substantial intermolecular interactions through π-stacking of the hydrophobic porphyrins were observed, leading to the association of multiple DNA strands. researchgate.net

Intramolecular interactions can also dictate the conformation and subsequent assembly of porphyrin systems. For instance, in covalently linked dimeric porphyrins, the nature of the linker (rigid vs. flexible) influences the degree of intramolecular interaction between the two porphyrin units, which in turn affects their self-assembly into monolayers. d-nb.info On-surface synthesis studies have shown that the substrate can direct specific intramolecular reactions, such as ring-closing, in addition to mediating intermolecular coupling. researchgate.net Furthermore, intramolecular π-bond formation between a copper(I) center and the porphyrin macrocycle has been observed in a rigid heterodinculear Cu-Zn Pacman porphyrin, an unusual interaction that influences the reactivity of the copper center. researchgate.net

Influence of Metal Ions on Association Parameters

The central metal ion within the porphyrin cavity has a profound influence on the self-assembly and aggregation behavior of the macrocycle. nih.gov The presence and nature of the metal ion can alter the binding constants and thermodynamic parameters of association with other molecules. nih.gov By changing the metal ion, it is possible to modulate the electron donor or acceptor properties of the porphyrin, thereby influencing its interaction with other species. nih.gov

Specifically, copper ions have been shown to directly participate in and influence aggregation processes. In a study of protoporphyrin IX with various divalent metal ions, the this compound IX complex exhibited the largest formation constant, indicating a strong interaction between Cu(II) and the porphyrin. rsc.org This strong coordination can affect how the porphyrin units interact with each other.

Metal ions can also mediate the disassembly of pre-formed aggregates. For example, J-aggregates of anionic meso-tetrakis(4-sulfonatophenyl)porphyrin, which are stabilized by a network of non-covalent interactions, can be disassembled by the addition of Cu(II) ions. acs.org The mechanism involves the insertion of the copper ion into the porphyrin core, which disrupts the stabilizing interactions holding the aggregate together. The kinetics of this disassembly process show a dependence on the concentration of both the copper ions and hydrogen ions. acs.org Other metal ions, such as Ni(II) and Zn(II), can also influence the aggregation state, although their reactivity and effects can differ from that of copper. The selection of the metal ion is therefore a critical parameter for controlling the final structural features and properties of porphyrin-based supramolecular assemblies. mdpi.com

Table 3: Formation Constants (Kf) for Divalent Metal Ion Complexes with Protoporphyrin IX in Acetonitrile-Water rsc.org
Metal IonFormation Constant (Kf)
Cu2+Largest among tested ions (Cu2+, Zn2+, Ca2+)
Zn2+Forms complex
Ca2+Forms complex
Mg2+, Mn2+, Ni2+Hardly combine with protoporphyrin IX

Analytical and Detection Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantification of Cu-Protoporphyrin from various matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized technique for the separation and analysis of porphyrins, including this compound. nih.govmdpi.com In this method, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a more polar mobile phase. mdpi.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Researchers have successfully used RP-HPLC to separate various chlorophyll (B73375) derivatives and metalloporphyrins. mdpi.com For instance, a common mobile phase composition for porphyrin analysis is a mixture of methanol (B129727) or acetonitrile (B52724) with a buffer like ammonium (B1175870) acetate-acetic acid. nih.gov In some applications, a gradient elution is employed, where the composition of the mobile phase is changed during the analysis to achieve better separation of compounds with different polarities. For example, a gradient of methanol (containing a pyrrolidine-acetic acid buffer) and acetone (B3395972) has been used to separate metal chelates of tetra(m-aminophenyl)porphyrin. nih.gov

Detection in HPLC systems is often achieved using a photodiode array (PDA) detector or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. mdpi.comnih.gov The characteristic Soret band of porphyrins in the UV-Vis spectrum makes them readily detectable. mdpi.com For more selective and sensitive detection, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides information about the molecular weight of the separated compounds, aiding in their identification. nih.gov

A study by Chernomorsky et al. (1997) utilized RP-HPLC with a PDA detector to analyze commercial food products for sodium copper chlorophyllin. Their method, employing a C18 column and a mobile phase gradient of methanol:ammonium acetate (B1210297) and methanol:acetone, was able to identify various chlorophyll derivatives, including porphyrin and Cu-chlorin e6. mdpi.com Another method developed for the analysis of chlorophylls (B1240455) and their derivatives in foodstuffs used an Inertsil ODS-2 column with a mobile phase of methanol:water (97:3, v/v) containing 1% acetic acid, with detection at 407 or 423 nm. mdpi.com

The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and quantification of this compound and related compounds. The versatility and sensitivity of RP-HPLC make it an indispensable tool in porphyrin research.

Spectroscopic Methods for Detection and Purity Assessment

Spectroscopic techniques are paramount for confirming the identity, assessing the purity, and studying the electronic structure of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule.

UV-Visible (UV-Vis) Spectroscopy is a cornerstone technique for characterizing porphyrins due to their strong absorption in the visible and ultraviolet regions. The UV-Vis spectrum of this compound is distinguished by two primary features: an intense Soret band (or B band) around 400 nm and weaker Q-bands at longer wavelengths in the visible region. mdpi.comhitachi-hightech.com For instance, Cu(II) protoporphyrin exhibits a Soret band at approximately 407 nm when dissolved in dimethyl sulfoxide (B87167). hitachi-hightech.com The presence and position of these bands are characteristic of the porphyrin macrocycle and can confirm the successful synthesis and integrity of the molecule. mdpi.comrasayanjournal.co.in The Soret band arises from a strong electronic transition (S0 → S2), while the Q-bands correspond to weaker transitions (S0 → S1). acs.org

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. By analyzing the vibrational frequencies of the bonds, researchers can confirm the structure of the porphyrin. For example, the IR spectrum of a copper porphyrin complex would show characteristic peaks corresponding to the pyrrole (B145914) ring breathing mode and stretching vibrations of C-C and C-N bonds within the macrocycle. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed structure of molecules. However, for paramagnetic compounds like Cu(II)-porphyrins, the unpaired electron can cause significant broadening of NMR signals, making interpretation challenging. rsc.org Despite this, ¹H NMR can still provide valuable structural information, particularly for protons that are distant from the paramagnetic copper center. rsc.org Deuterium NMR has also been employed to study copper(II) porphyrins, as it can be used to observe signals that would otherwise be too broad to detect in proton NMR. acs.org ELDOR-detected NMR (EDNMR) is another advanced technique that has been applied to study Cu(II)-porphyrin dimers, providing insights into electron-electron couplings and metal-ion nuclear quadrupole interactions. rsc.orgethz.ch

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and confirm its elemental composition. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly used. mdpi.comacs.orgniscpr.res.in These methods can verify the successful incorporation of copper into the protoporphyrin IX macrocycle. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is specifically used to study paramagnetic species like Cu(II) complexes. The ESR spectrum provides information about the coordination environment of the copper ion. nih.gov For instance, the ESR spectrum of Cu(II) protoporphyrin IX incorporated into apomyoglobin indicated that the copper ion is five-coordinate. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can determine the elemental composition and chemical state of the elements within a sample. In the context of copper-porphyrin frameworks, XPS has been used to confirm the presence of copper and its coordination with nitrogen atoms in the porphyrin ring. researchgate.netrsc.org

The table below summarizes the key spectroscopic data for this compound and related copper porphyrin complexes from various research findings.

Spectroscopic TechniqueKey Findings for this compound and AnalogsReference
UV-Vis Spectroscopy Soret band around 375-415 nm and Q-bands in the 500-600 nm range. mdpi.comhitachi-hightech.comrasayanjournal.co.inacs.org
IR Spectroscopy Characteristic peaks for pyrrole ring breathing and C-C/C-N stretching. rasayanjournal.co.in
NMR Spectroscopy Broadened signals due to paramagnetic Cu(II); distant protons may be resolved. rsc.org
Mass Spectrometry Confirms molecular weight and successful copper insertion (e.g., MALDI-TOF, ESI). mdpi.comacs.orgniscpr.res.in
ESR Spectroscopy Provides information on the coordination environment of the Cu(II) ion. nih.gov
XPS Confirms the presence and chemical state of copper coordinated to nitrogen. researchgate.netrsc.org

Advanced Imaging Techniques for Molecular Structure Elucidation

To visualize the structure of this compound at the single-molecule level, researchers turn to advanced imaging techniques that offer atomic or near-atomic resolution.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful scanning probe microscopy techniques that allow for the direct visualization of individual molecules on a surface. uni-regensburg.denih.gov STM operates by measuring a tunneling current between a sharp metallic tip and a conductive sample, providing information about the local electronic density of states. researchgate.net AFM, on the other hand, measures the forces between the tip and the sample, enabling the imaging of both conductive and non-conductive surfaces. kocw.or.kr

In the context of this compound and its analogs, these techniques have been used to study their self-assembly on surfaces and to probe their conformational structures. uni-regensburg.dekocw.or.kr For example, STM images can reveal how copper-porphyrin molecules arrange themselves into ordered structures, such as hexagonal rings or ribbon-like assemblies. researchgate.netkocw.or.kr High-resolution AFM, particularly with a functionalized tip (e.g., with a CO molecule), can resolve the internal chemical structure of individual porphyrin molecules, allowing for the identification of subtle conformational differences. uni-regensburg.de

The combination of STM and AFM in a single setup provides complementary information. While STM maps the electronic landscape, AFM reveals the geometric structure. uni-regensburg.de This combined approach has been used to study the adsorption geometry and conformation of porphyrin molecules on various substrates. uni-regensburg.deacs.org For instance, studies on copper-tetraphenylporphyrin (Cu-TPP) on a Cu(111) surface have used these techniques to investigate its conformational response upon adsorption. uni-regensburg.de

The data obtained from AFM and STM can be correlated with spectroscopic data to provide a comprehensive picture of the structure and properties of this compound at the molecular level.

Development of Electrochemical Sensors for Research Applications (Excluding Clinical Diagnostics)

Electrochemical sensors based on this compound and related copper porphyrin complexes are being developed for various research applications due to their catalytic activity and specific binding properties. These sensors typically involve modifying an electrode surface with a copper porphyrin-based material.

One area of research is the development of sensors for the detection of environmental pollutants. For example, an electrochemical sensor using a copper porphyrin metal-organic framework (Cu-TCPP) has been fabricated for the sensitive determination of glyphosate (B1671968), a widely used herbicide. jiangnan.edu.cn The sensor utilizes the large surface area and catalytic activity of the Cu-TCPP to selectively bind and detect glyphosate through differential pulse voltammetry. jiangnan.edu.cn This sensor demonstrated a low detection limit and was successfully applied to the analysis of water and food samples. jiangnan.edu.cn

Another application is in the development of non-enzymatic sensors for biologically relevant molecules. A porous organic polymer based on a copper(II)-incorporated porphyrin (Cu-TEG-POR) has been used to create a non-enzymatic electrochemical sensor for glucose. nih.govacs.org The Cu-TEG-POR modified electrode showed high sensitivity and a low detection limit for glucose electro-oxidation in an alkaline medium. nih.govacs.org

Furthermore, Cu-porphyrin metal-organic framework nanofilms have been integrated into biosensors for the detection of ions and small molecules. For instance, a sensor combining a Cu-TCPP nanofilm with a G-quadruplex-hemin DNAzyme was developed for the amplified electrochemical sensing of hydrogen peroxide. acs.org In another study, a self-cleaning electrochemical biosensor based on Cu-TCPP nanofilms and DNA nanomotors was designed for the cyclic detection of lead ions. nih.gov

These examples highlight the potential of this compound and its derivatives as versatile components in the development of novel electrochemical sensors for a range of analytes in research settings. The key to their function lies in the electrochemical properties of the central copper ion and the structural framework of the porphyrin macrocycle.

Synthetic Strategies and Chemical Modifications for Research Applications

Synthesis of Cu-Protoporphyrin and its Derivatives

The creation of this compound and its synthetic analogues involves a range of chemical methods, from straightforward one-pot syntheses to more advanced microwave-assisted techniques. The efficiency of these methods is often determined by the optimization of reaction conditions and purification processes.

One-Pot Synthesis Approaches

One-pot synthesis offers an efficient route to metalloporphyrins, including copper-based derivatives, by combining multiple reaction steps in a single vessel. researchgate.netjcsp.org.pk This approach is valued for its simplicity and reduced waste. For instance, Cu-based tetraphenyl porphyrins (CuTPP) have been successfully synthesized via a one-pot method involving the condensation of pyrrole (B145914) and benzaldehyde (B42025) with a copper salt in a suitable solvent like N,N-dimethylformamide (DMF). researchgate.netrasayanjournal.co.in

Researchers have focused on optimizing these one-pot procedures to maximize yield and minimize energy consumption. jcsp.org.pk Modifications to established protocols, such as the Adler-Longo and Lindsey methods, have been explored to improve the synthesis of various metalloporphyrins. researchgate.net The choice of catalyst, solvent, and reaction conditions plays a crucial role in the outcome of these syntheses. researchgate.netrasayanjournal.co.in For example, using hydrochloric acid as a catalyst in DMF with equimolar ratios of benzaldehyde and pyrrole in the presence of CuCl₂·2H₂O has been reported for the synthesis of Cu-based tetraphenyl porphyrins. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of this compound derivatives. nih.govmdpi.com This method offers significant advantages over conventional heating, including dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer side products. nih.govmdpi.com

The application of microwave irradiation has been successful in the synthesis of various copper porphyrinic complexes, including those with both symmetrical and asymmetrical structures. nih.govmdpi.com For example, the synthesis of copper(II) complexes with water-soluble porphyrins like 5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrin (TMPyP), 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (TSPP), and 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) has been optimized using microwave heating. researchgate.net This rapid method is particularly advantageous for preparing radiolabeled compounds, such as those containing ⁶⁴Cu for positron emission tomography (PET), where minimizing synthesis time is critical. researchgate.netmdpi.com

Purification and Yield Optimization

Achieving high purity and optimizing the yield are critical aspects of synthesizing this compound and its derivatives for research applications. Various chromatographic techniques are commonly employed for purification. Column chromatography using silica (B1680970) gel or other stationary phases is a standard method to separate the desired metalloporphyrin from unreacted starting materials and byproducts. mdpi.commdpi.comtu.ac.th For instance, after synthesis, this compound IX can be dissolved in methylene (B1212753) chloride and purified by column chromatography to remove traces of the original protoporphyrin IX. mdpi.com

Yield optimization is an ongoing area of research, with studies focusing on the influence of reaction parameters such as temperature, time, and the choice of reagents. jcsp.org.pk For one-pot syntheses of CuTPP, reaction conditions have been systematically varied to maximize product yield while considering energy efficiency. jcsp.org.pk In microwave-assisted syntheses, factors like irradiation time and power are adjusted to achieve optimal yields. nih.govingentaconnect.com For water-soluble porphyrins, the pH of the reaction medium can significantly impact the complexation rate and yield. mdpi.com Furthermore, post-synthesis purification steps are crucial for removing excess metal salts, which can be achieved through techniques like exclusion chromatography. mdpi.com

Peripheral Modifications and Functionalization of Porphyrin Scaffolds

The chemical versatility of the porphyrin macrocycle allows for extensive modifications at its periphery, enabling the fine-tuning of its physical, chemical, and biological properties. mdpi.commdpi.com These modifications can be broadly categorized into the introduction of various functional groups at the meso- or β-positions of the porphyrin core. acs.org

The introduction of specific substituents can enhance solubility in aqueous media, a crucial factor for many biological applications. nih.gov This is often achieved by attaching hydrophilic groups such as carboxylates, sulfonates, or phosphates to the porphyrin periphery. nih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki and Sonogashira reactions, are powerful tools for introducing aryl, alkynyl, and other functionalities onto the porphyrin scaffold. acs.orgbeilstein-journals.org These reactions are often performed on metalloporphyrins to prevent unwanted metalation of the porphyrin core by the catalyst. nih.gov

Direct C-H functionalization is an increasingly popular strategy that avoids the need for pre-halogenated porphyrin precursors. acs.org This approach allows for the direct introduction of aryl and other groups at the meso-positions. acs.org Furthermore, the nitro group is a versatile substituent that can be introduced at the β-position and subsequently converted into other functional groups. tu.ac.th The ability to sequentially perform different functionalization reactions provides access to complex and asymmetrically substituted porphyrins with tailored properties for specific research applications. nih.gov

Design and Synthesis of Cu-Porphyrin-Based Frameworks and Hybrid Materials for Research

The integration of this compound and its derivatives into larger, organized structures like metal-organic frameworks (MOFs) and other hybrid materials has opened up new avenues for research in catalysis, materials science, and biomedical applications. rsc.orgnih.gov

Metal-Organic Frameworks (MOFs) with Cu-Porphyrin Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. encyclopedia.pub By using porphyrins as the organic linkers, it is possible to create porphyrin-based MOFs with unique properties derived from both the framework structure and the encapsulated porphyrin units. encyclopedia.pub

The synthesis of Cu-porphyrin-based MOFs can be achieved through several strategies. One common method is the in situ self-assembly of a copper-metalated porphyrin linker with a secondary metal ion that forms the nodes of the framework. mdpi.com For example, zirconium-based MOFs have been constructed using Cu-tetrakis(4-carboxyphenyl)porphyrin (Cu-TCPP) as the linker. mdpi.com Another approach involves the post-synthetic metalation of a pre-formed MOF containing free-base porphyrin linkers. thieme-connect.com This allows for the introduction of copper into the porphyrin cores within the intact framework.

A notable example is the synthesis of a 3D cationic MOF, [Cu₅Cl₃(TMPP)]Cl₅, which features novel [Cu₈Cl₆]¹⁰⁺ cluster secondary building units. nih.gov These Cu-porphyrin MOFs exhibit interesting properties, such as peroxidase-like activity and the ability to generate reactive oxygen species, highlighting their potential in catalysis and biomedicine. nih.gov The porous nature of these materials also makes them promising candidates for gas storage and separation. encyclopedia.pub

Covalent Organic Frameworks (COFs) in Porphyrin Research

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comsioc-journal.cn When porphyrins are used as building units, the resulting materials, known as porphyrin-based COFs (p-COFs), combine the inherent properties of porphyrins with the structural advantages of COFs, such as high stability, permanent porosity, and large surface areas. rsc.orgmdpi.comencyclopedia.pub The rigid and planar nature of porphyrin molecules facilitates the formation of highly crystalline and ordered frameworks. rsc.org These frameworks often feature stacked porphyrin units, creating ordered π-arrays that are beneficial for applications in photoelectronics and catalysis. rsc.org

The synthesis of p-COFs is highly designable, allowing for the tuning of their properties at the molecular level. mdpi.comencyclopedia.pub Key synthetic strategies are based on dynamic covalent chemistry, which allows for error correction during synthesis, leading to crystalline materials. csic.es Common linkage types include:

Imine Condensation: This is the most widely used method, involving the reaction between amino-functionalized porphyrins and aldehyde linkers. mdpi.com The resulting imine-linked COFs are known for their high crystallinity and charge carrier mobility. mdpi.com For instance, COF-366 was synthesized by condensing 5, 10, 15, 20-tetrakis(4-aminophenyl)porphyrin (TAPP) with p-phenylene dialdehyde, achieving a carrier mobility of 8.1 cm² V⁻¹ s⁻¹. mdpi.com

Boronate Ester Formation: This strategy involves the condensation of boronic acid-functionalized porphyrins with polyhydroxyl linkers. mdpi.comcsic.es These COFs exhibit high crystallinity and significant surface areas. mdpi.com

Triazine Formation: Porphyrin-based covalent triazine frameworks are formed through the cyclotrimerization of nitrile-containing porphyrin monomers. mdpi.com These materials are noted for their high chemical stability due to the aromatic triazine units, though they can sometimes be amorphous. mdpi.com

The properties and applications of p-COFs are directly related to their structure. rsc.org By modifying the porphyrin building blocks or the organic linkers, researchers can control pore size, crystallinity, and electronic properties. rsc.orgencyclopedia.pub This tunability makes p-COFs promising materials for a wide range of applications, including gas storage and separation, sensing, and energy storage. mdpi.comencyclopedia.pubacs.org In catalysis, they have shown exceptional performance in reactions like CO₂ reduction and photocatalytic hydrogen generation, mimicking the function of natural systems like chlorophyll (B73375). sioc-journal.cnrsc.orgubc.ca

Porphyrin COFMonomersLinkage TypeKey Properties/ApplicationsReference
COF-3665,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), p-phenyl formaldehydeImineHigh charge carrier mobility (8.1 cm² V⁻¹ s⁻¹), photoelectric applications. mdpi.com
Porph-UOZ-COF5,10,15,20-tetrakis-(3,4-dihydroxyphenyl)porphyrin (DHPP), 1,4-benzenediboronic acid (DBBA)Boronate EsterMetal-free photocatalyst for tandem oxidation-condensation reactions. csic.es
A₂B₂-Por-COFSelf-polycondensation of an A₂B₂ porphyrin monomerImineHighly crystalline, efficient heterogeneous catalyst for selective sulfide (B99878) oxidation. acs.org
Co-porphyrin COFCobalt porphyrin complexes, organic strutsImineAqueous electrochemical reduction of CO₂ to CO with high efficiency. ubc.ca

Nanocomposites and Hybrid Architectures

Porphyrin-based nanocomposites and hybrid architectures are materials that incorporate porphyrin molecules into various nanostructured matrices, such as polymers, metal oxides, and carbon nanomaterials. lifescienceglobal.combohrium.comtaylorfrancis.com These composite materials often exhibit synergistic properties, combining the photophysical and electrochemical characteristics of porphyrins with the unique features of the host material. taylorfrancis.com The goal is to overcome limitations of individual components, such as the aggregation-induced quenching of bare porphyrins, and to create materials with enhanced stability, functionality, and performance for specific applications. lifescienceglobal.com

Fabrication methods for these hybrid materials are diverse and include:

Self-Assembly: Porphyrin molecules can self-assemble through non-covalent interactions like π-π stacking, hydrogen bonding, and electrostatic interactions to form well-defined nanostructures. mdpi.comresearchgate.netresearchgate.net

In-situ Hybridization: This involves forming the nanocomposite during the synthesis of one of its components. For example, copper nanoparticles can be grown on pre-formed zinc porphyrin nanoparticles through a photochemical procedure. researchgate.netresearchgate.net

Covalent Functionalization: Porphyrins can be covalently attached to the surface of nanomaterials like carbon nanotubes or silica nanoparticles. scrivenerpublishing.com

Metal-Ligand Coordination: Porphyrins can be anchored to metal oxide nanoparticles like TiO₂ or ZnO through axial ligand coordination. mdpi.com

These hybrid architectures have found applications in numerous fields. In photocatalysis, combining porphyrins with semiconductor nanoparticles like TiO₂ enhances visible light absorption and improves charge separation, leading to more efficient degradation of pollutants. mdpi.comresearchgate.net Hybrid materials of porphyrins with carbon nanotubes or graphene have been used in developing highly sensitive chemical sensors. bohrium.com Furthermore, porphyrin-polymer hybrids are explored for medical applications, where the polymer matrix can improve the biocompatibility and delivery of porphyrin-based photosensitizers. lifescienceglobal.com

Nanocomposite/Hybrid MaterialComponentsFabrication MethodApplicationReference
Pt-Zn Porphyrin NanocompositePlatinum nanoparticles, Zinc porphyrinLight-assisted chemical reductionElectrochemical sensing of organohalides. acs.org
ZnTPP/Cu-NPsZinc(II)tetrakis(4-phenyl)porphyrin, Copper nanoparticlesPhotochemical growthAntibacterial activity, cancer cell cytotoxicity. researchgate.net
TiO₂@porphyrin HybridTiO₂ nanoparticles, Porphyrin nanofibersSurfactant-assisted co-assemblyPhotocatalysis. researchgate.net
Porphyrin-Carbon Nanostructure HybridsPorphyrins, Carbon nanotubes/grapheneVarious (e.g., covalent linking)Chemical sensors. mdpi.combohrium.com

Template-Directed Synthesis of Oligomers and Nanorings for Controlled Geometries

Template-directed synthesis is a powerful strategy for constructing precisely defined porphyrin oligomers and nanorings. acs.orgrsc.org This method utilizes a "template" molecule that organizes the porphyrin building blocks into a specific arrangement, promoting their reaction to form a desired product with a controlled geometry. acs.org The central metal of metalloporphyrins, typically zinc, provides a coordination site for template binding, making them ideal for this approach. acs.org This technique has enabled the creation of some of the largest synthetic macrocycles, mimicking the structure and function of natural light-harvesting complexes. acs.orgnih.gov

Several template-directed strategies have been developed:

Classical Templating: In this approach, there is a one-to-one complementarity between the template and the product. nih.gov For example, a hexapyridyl template can direct the cyclization of six porphyrin units to form a six-porphyrin nanoring. nih.govrsc.org This method is effective for smaller rings but becomes challenging for larger structures due to the difficulty in synthesizing large templates. acs.orgox.ac.uk

Vernier Templating: This "nonclassical" strategy uses a mismatch between the number of binding sites on the template and the building block to mathematically amplify the size of the product. acs.orgox.ac.uk For instance, a linear porphyrin decamer can be cyclized in the presence of an octadentate template to form a 40-porphyrin ring. acs.org

Russian Doll Strategy: This method involves the assembly of concentric nanorings. A smaller, pre-formed nanoring acts as a template to direct the synthesis of a larger, concentric nanoring around it. acs.orgnih.gov

These synthetic methodologies provide exceptional control over the size and symmetry of the final porphyrin assembly. acs.orgnih.govacs.org The resulting nanorings are unique structures with well-defined cavities that can encapsulate guest molecules like fullerenes. rsc.orgrsc.org Their precisely arranged porphyrin units lead to interesting photophysical properties, such as delocalized excited states and rapid energy transfer around the ring, making them excellent models for studying fundamental processes in artificial photosynthesis. acs.org

Porphyrin StructureSynthesis StrategyTemplate UsedKey FeaturesReference
Cyclic Porphyrin HexamersClassical Template-Directed SynthesisHexadentate Pyridine (B92270) Ligand (T6)Unsymmetrical rings with tuned circumference and high template affinity. nih.govacs.org
Linear Porphyrin Oligomers (up to dodecamer)Classical and Vernier TemplatingOligopyridine ligandsDemonstration of linear Vernier templating. nih.gov
50-Porphyrin NanoringVernier TemplatingOligopyridine templatesOne of the largest synthetic macrocycles (21 nm diameter). acs.org
Russian Doll Complex (c-P6 inside c-P12)Multi-component Self-AssemblyHexapyridyl template for inner ringConcentric nanorings with quantitative energy transfer between them. nih.gov
Tri- and Hexaporphyrin NanoringsTemplate-Directed Imine CondensationTripyridine or Hexapyridine templatesEfficient one-step synthesis; act as hosts for fullerenes (C60, C70). rsc.orgrsc.org

Biomimetic and Catalytic Research Applications

Bio-Inspired Catalysis and Mimicry of Biological Systems

The unique structure of Cu-Protoporphyrin, featuring a copper ion coordinated within a porphyrin ring, allows it to mimic the catalytic activity of several heme-containing proteins. This has led to its extensive use in developing bio-inspired catalysts for a variety of chemical transformations.

Models for Cytochrome c Oxidase and Oxygen Transport

This compound has been instrumental in the development of synthetic models to understand the structure and function of cytochrome c oxidase (CcO), a crucial enzyme in the respiratory electron transport chain. nih.govnih.gov CcO contains a unique heterobinuclear active site with a heme a3 and a copper ion (CuB), which is responsible for the four-electron reduction of dioxygen to water. nih.govnih.govpnas.org

Researchers have synthesized binuclear complexes containing both iron porphyrin and a copper complex to mimic this active site. rsc.orgoup.comacs.org These models have provided valuable insights into the magnetic and electrochemical interactions between the iron and copper centers, which are essential for the enzyme's catalytic activity. nih.govrsc.org For instance, studies on a binuclear complex involving a copper and heme complex showed a weak magnetic interaction between the iron and copper ions in the absence of a bridging ligand. oup.com Another model, consisting of a cobalt(II) porphyrin with a copper(I) macrocycle, demonstrated the ability to bind oxygen irreversibly and catalyze its four-electron reduction at physiological pH. nih.gov

Furthermore, engineered myoglobin (B1173299), containing a heme-copper center that closely mimics that of CcO, has highlighted the critical role of the copper ion in both oxygen binding and its subsequent reduction. pnas.org In the absence of copper, or when replaced by a redox-inactive metal, the reduction of oxygen does not occur. pnas.org These biomimetic studies underscore the importance of the copper center in facilitating the key steps of the catalytic cycle of cytochrome c oxidase.

Mimicry of Heme Proteins and Electron Transfer Systems

This compound serves as a versatile scaffold for mimicking the functions of various heme proteins beyond cytochrome c oxidase, particularly those involved in electron transfer. Heme proteins, such as cytochromes, play a vital role in biological electron transport chains. mdpi.com The ability of the porphyrin ring to facilitate efficient electron transfer with minimal structural rearrangement makes this compound an excellent model for studying these processes. nii.ac.jprsc.org

Studies on the electron transfer reactions between Cu(II)-porphyrin complexes and various oxidizing agents have revealed very high electron self-exchange rate constants, which are characteristic of porphyrin-centered redox reactions. nii.ac.jp This high efficiency is attributed to the highly conjugated π-system of the porphyrin macrocycle. rsc.orgresearchgate.net The reactivity of these complexes can be tuned by modifying the porphyrin ligand, the central metal ion, and the axial ligands. nii.ac.jp

Moreover, this compound has been used to create artificial enzymes. For example, it can act as a biomimetic model for chloroperoxidase, an enzyme that catalyzes halogenation reactions. nih.gov Encapsulating Cu(II) Protoporphyrin IX within a micelle has been shown to enhance the rate of chlorination. nih.gov It has also been utilized in models of sulfite (B76179) reductase, an enzyme with a heme/Cu active site that reduces sulfite to hydrogen sulfide (B99878). researchgate.net

Electrocatalytic and Photocatalytic Research

In addition to its role in mimicking biological systems, this compound has emerged as a promising material in the fields of electrocatalysis and photocatalysis. Its unique electronic and photophysical properties are being harnessed for various energy conversion and chemical synthesis applications.

Carbon Dioxide Reduction (CO2RR)

The electrochemical and photochemical reduction of carbon dioxide (CO2) into valuable fuels and chemicals is a key area of research for addressing climate change and energy demands. This compound and its derivatives have shown significant potential as catalysts for this reaction.

In electrocatalysis, molecular copper-porphyrin complexes have been developed as heterogeneous catalysts for the reduction of CO2 to hydrocarbons in aqueous media. acs.org One such catalyst demonstrated high activity and selectivity for methane (B114726) and ethylene (B1197577) production, attributed to the presence of hydroxyl groups in the porphyrin structure and the reactivity of the copper(I) center. acs.org Donor-acceptor modified Cu-porphyrins have also been shown to promote the electroreduction of CO2 to methane with high efficiency. nih.govresearchgate.net The introduction of electron-donating amino groups enhances the catalytic activity of the central copper site. nih.govresearchgate.net Furthermore, cathodized copper porphyrin metal-organic framework (MOF) nanosheets have exhibited significant activity for producing formate (B1220265) and acetate (B1210297) from CO2. semanticscholar.org

In the realm of photocatalysis, Cu-porphyrin-based materials are also effective. A hybrid photocatalyst combining graphitic carbon nitride (g-C3N4) and a Cu-porphyrin MOF showed an unprecedented ability to reduce CO2 to carbon monoxide and methane, even in the presence of oxygen. researchgate.netnih.gov Coupling Cu-porphyrin-based MOFs with anatase TiO2 has also been shown to enhance photocatalytic activity for CO2 reduction. mdpi.com The formation of a p-n junction between ZnTe nanoparticles and Cu-TCPP (a copper porphyrin) nanosheets was found to promote charge separation and lead to highly selective CO2 reduction to CO. acs.org

Table 1: Performance of this compound-based Catalysts in CO2 Reduction

Catalyst Reaction Type Products Faradaic Efficiency (%) Current Density (mA cm⁻²) / Yield (μmol g⁻¹) Reference
Copper(II)-5,10,15,20-tetrakis(2,6-dihydroxyphenyl)porphyrin Electrocatalysis Methane, Ethylene - 13.2 (CH4), 8.4 (C2H4) acs.org
Cathodized Cu-MOF nanosheets Electrocatalysis Formate, Acetate 68.4 (Formate) - semanticscholar.org
Donor-acceptor modified Cu porphyrin (CuTAPP) Electrocatalysis Methane 54.8 290.5 nih.govresearchgate.net
g-C3N4 and a Cu-porphyrin MOF hybrid Photocatalysis CO, CH4 - Fivefold increase in presence of O2 researchgate.netnih.gov
ZnTe/Cu-TCPP heterojunction Photocatalysis CO 95.6 (selectivity) 120.53 acs.org

Water Oxidation Catalysis

The oxidation of water is a critical half-reaction in artificial photosynthesis and the production of hydrogen fuel. This compound derivatives have been investigated as catalysts for this challenging transformation. A water-soluble Cu(II) complex of tetrakis(4-N-methylpyridyl)porphyrin has been reported to catalyze the oxygen evolution reaction (OER) at neutral pH with a low overpotential. rsc.orgchemistryworld.com This catalyst is notable for its ability to perform both the four-electron oxidation of water to oxygen and the two-electron oxidation to hydrogen peroxide in acidic solutions. rsc.org

Computational studies using density functional theory (DFT) have been employed to elucidate the mechanism of water oxidation catalyzed by copper(II) porphyrins. researchgate.net These studies help in understanding the reaction pathways and designing more efficient catalysts. Research has also focused on controlling the reaction pathway by, for example, using surfactants to block the bimolecular pathway that leads to hydrogen peroxide formation, thereby favoring the desired oxygen evolution. rsc.org

Charge Transfer and Energy Conversion Studies

The fundamental processes of charge transfer and energy conversion are at the heart of many applications of this compound. The interaction between the copper d-orbitals and the porphyrin π-system leads to unique photophysical properties, including the potential for luminescence from tripdoublet states. frontiersin.org

Studies using ultrafast vibrational and scanning tunneling spectroscopies have investigated the energy conversion between carbon monoxide and porphyrins on copper surfaces, revealing that the porphyrin has a considerable effect on energy conversion and adsorbate dynamics. liv.ac.uk Picosecond transient absorption studies have provided evidence for charge-transfer states in copper(II) porphyrins, which are crucial for understanding their behavior in light-harvesting and energy conversion systems. acs.org

The charge carrier mobility in thin solid films of this compound IX has been measured, showing reasonable electron and hole mobilities, which is important for its application in organic electronic devices like organic light-emitting diodes (OLEDs). mdpi.com Furthermore, the design of porphyrin-coumarin derivatives with a donor-acceptor configuration has been explored to enhance electrochemiluminescence through efficient charge transfer. rsc.org These fundamental studies are essential for the rational design of new porphyrin-based materials for advanced energy conversion applications. sciopen.comrsc.org

Research on Antimicrobial Mechanisms (Excluding Direct Antimicrobial Efficacy)

Exploring Molecular Interactions Contributing to ActivityThe antimicrobial mechanism of this compound is not attributed to a single mode of action but rather to a combination of synergistic molecular interactions. Research has identified several key processes that contribute to its disruptive effects on microbial cells.

One of the most studied mechanisms is the catalytic generation of Reactive Oxygen Species (ROS). The redox-active Cu(II) center in this compound can participate in Fenton-like or Haber-Weiss-like reactions. In the presence of cellular reductants (such as glutathione) and molecular oxygen, the copper ion can cycle between its Cu(II) and Cu(I) oxidation states. This redox cycling catalyzes the formation of highly reactive species, including superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH), which can subsequently damage nearby biomolecules.

A second critical interaction involves the physical disruption of the bacterial cell membrane. The porphyrin macrocycle is inherently lipophilic, facilitating its intercalation into the phospholipid bilayer of the cell membrane. Once embedded, the this compound molecule can alter membrane fluidity, permeability, and structural integrity. Furthermore, its close proximity to unsaturated fatty acids within the membrane allows the catalytic copper center to initiate lipid peroxidation, a chain reaction that degrades lipids and compromises the primary defensive barrier of the cell. Experimental studies using techniques like transmission electron microscopy (TEM) have visualized morphological damage to bacterial membranes following exposure to metalloporphyrins.

The table below summarizes the key molecular interactions and the experimental methods used to study them.

Interaction MechanismTarget Biomolecule/ProcessKey Molecular Feature of Cu-PPIXCommon Experimental Evidence Technique
Catalytic ROS GenerationCellular Reductants (e.g., Glutathione), Molecular Oxygen (O₂)Redox-active Cu(II) center capable of Cu(II)/Cu(I) cyclingFluorescence Probes (e.g., DCFH-DA), Electron Paramagnetic Resonance (EPR) Spectroscopy
Membrane Intercalation & DisruptionPhospholipid BilayerLipophilic and planar porphyrin macrocycleTransmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), Fluorescence Anisotropy
Lipid PeroxidationUnsaturated Fatty Acids in the membraneCatalytic Cu(II) site in proximity to lipidsThiobarbituric Acid Reactive Substances (TBARS) Assay, Mass Spectrometry

Research Applications in Molecular Electronics and Quantum Information Science

The distinct physical properties of this compound, particularly its stable structure and the presence of an unpaired electron spin on the Cu(II) ion, make it a compelling candidate for research in next-generation electronics and quantum computing. Its functions as both a stable spin center and an efficient chromophore are being actively explored.

Development of Molecular Electronic Spin Qubitsthis compound is investigated as a building block for molecular spin qubits, the fundamental units of quantum information. The basis for this application is the paramagnetic Cu(II) ion, which has an electron configuration of d⁹ and possesses a single unpaired electron, resulting in a well-defined two-level quantum spin system (S=1/2). This system can, in principle, encode a qubit.

For a molecule to function as a viable spin qubit, it must exhibit long quantum coherence times, which measure how long the delicate quantum state can be maintained before being destroyed by environmental noise (decoherence). The porphyrin macrocycle plays a crucial role in protecting the copper spin. Its rigid, planar structure shields the spin center from external magnetic and electrical fluctuations. The strong coordination of the copper ion by the four nitrogen atoms of the porphyrin ring creates a well-defined and stable chemical environment, which helps to minimize decoherence pathways.

Pulsed Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool used to characterize these properties. Researchers measure the spin-lattice relaxation time (T₁) and the phase coherence time (T₂) to assess a molecule's potential as a qubit. Studies on Cu(II) porphyrin systems, including derivatives similar to this compound, aim to understand how chemical modifications can extend these coherence times, a critical step toward realizing functional molecular quantum devices.

The table below outlines the key quantum parameters of this compound relevant to its application as a spin qubit.

Quantum ParameterDescriptionSignificance for Qubit Function
Electron Spin (S)The intrinsic angular momentum of the unpaired d-electron on the Cu(II) ion, which is S=1/2.Provides the fundamental two-level system (|↑⟩ and |↓⟩) required to encode one qubit of information.
Phase Coherence Time (T₂)The characteristic time over which the quantum superposition of the spin states is lost due to interactions.Determines the maximum number of quantum operations that can be performed before the information is lost. Longer is better.
Spin-Lattice Relaxation Time (T₁)The timescale for the spin system to return to thermal equilibrium with its environment (the "lattice").Sets a fundamental upper limit on the coherence time (T₂) and the overall lifetime of the qubit state.
Hyperfine Coupling (A)The magnetic interaction between the electron spin and the nuclear spins of the copper (⁶³Cu, ⁶⁵Cu) and nitrogen (¹⁴N) atoms.Can be a major source of decoherence but can also be exploited for addressing and controlling the qubit.

Photoconduction and Electroluminescence ResearchThe exceptional light-absorbing properties of the porphyrin ring make this compound a subject of research in optoelectronics, specifically in studies of photoconduction and electroluminescence.

In photoconduction research, thin films containing this compound are studied for their ability to generate electrical current upon illumination. The molecule acts as a potent chromophore, strongly absorbing light in the visible spectrum, most notably at the Soret band (~400 nm) and the Q-bands (500-600 nm). Upon absorbing a photon, the molecule is promoted to an excited electronic state, creating an electron-hole pair (an exciton). When an external electric field is applied across the material, this exciton (B1674681) can be dissociated, and the separated charges can be transported through the film, resulting in a measurable photocurrent.

In electroluminescence research, this compound is explored as an emissive component in devices like Organic Light-Emitting Diodes (OLEDs). In this application, electrons and holes are injected from opposing electrodes into an organic layer containing the this compound molecules. These charge carriers migrate and recombine on a this compound molecule, forming an excited state. The subsequent relaxation of this excited state back to the ground state can occur via the emission of a photon. The central copper ion, being a heavy atom, enhances spin-orbit coupling. This efficiently promotes intersystem crossing from the initially formed singlet excited state to a longer-lived triplet state. Emission from this triplet state (phosphorescence) can potentially lead to higher internal quantum efficiencies in OLED devices.

The optoelectronic properties of this compound are summarized in the table below.

PropertyAssociated PhenomenonRelevant Spectral RegionPrimary Role of this compound
Strong AbsorptionPhotoconduction, PhotosensitizationSoret Band (~400 nm), Q-Bands (500-600 nm)Efficient photon harvesting and exciton generation.
Charge TransportPhotoconductionN/A (occurs post-absorption)Acts as a medium for the transport of separated electrons or holes.
Light EmissionElectroluminescence (Phosphorescence)Typically Red / Near-InfraredServes as the recombination center for charge carriers and the light-emitting species.
Intersystem CrossingElectroluminescenceN/A (non-radiative transition)The Cu(II) center facilitates the conversion of singlet excitons to harvestable triplet excitons.

Future Directions and Emerging Research Areas

Advanced Spectroscopic and Imaging Techniques for Deeper Mechanistic Understanding

To unravel the complex mechanisms of Cu-protoporphyrin and its derivatives, researchers are increasingly turning to sophisticated spectroscopic and imaging technologies. These tools provide unprecedented insight into the molecule's electronic structure, excited-state dynamics, and interactions with its environment.

Femtosecond time-resolved absorbance and luminescence methods have been instrumental in examining the photophysical properties of Cu(II) porphyrin complexes. nih.gov These ultrafast techniques can track the evolution of excited states, revealing the critical role of ligand-to-metal charge-transfer states in determining whether the system undergoes intersystem crossing to a triplet state or coordinative expansion. nih.gov For instance, studies have shown that both triplet formation and coordinative expansion can occur on incredibly fast timescales, on the order of 140 to 700 femtoseconds, highlighting the utility of copper porphyrins as probes for their immediate atomic environment upon excitation. nih.gov

Synchrotron X-ray absorption spectroscopy (XAS) is another powerful technique being employed to probe the chemical and electronic structure of copper porphyrins, particularly in the context of electrochemical processes. rsc.org By analyzing the extended X-ray absorption fine structure (EXAFS) region, researchers can gain valuable information about the local atomic structure around the copper center, including changes in coordination and oxidation state during redox reactions. rsc.org This has provided direct evidence for the participation of the copper center as a redox-active site during charge storage, a crucial insight for the development of organic battery materials. rsc.org

In situ and operando spectroscopic methods, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are also providing deeper mechanistic insights. researchgate.net These techniques allow for the real-time observation of intermediate species and structural changes in this compound-based systems under reaction conditions, such as during the electrocatalytic reduction of CO2. researchgate.net

Furthermore, the development of radiolabeled this compound analogues, particularly with the positron-emitting isotope ⁶⁴Cu, is paving the way for advanced in vivo imaging using Positron Emission Tomography (PET). nih.govnih.govmdpi.com This enables the non-invasive tracking of porphyrin-based agents in biological systems, offering a powerful tool for cancer diagnosis and therapy. nih.govnih.govnih.govresearchgate.net The combination of PET with the inherent fluorescence of porphyrins opens up possibilities for multimodal imaging, providing complementary information for a more comprehensive understanding of biological processes. mdpi.com

Spectroscopic/Imaging TechniqueInformation GainedTimescaleApplication Example
Femtosecond Time-Resolved AbsorbanceExcited-state dynamics, triplet formation, coordinative expansionFemtoseconds (fs)Probing the immediate environment of the copper atom upon excitation nih.gov
Synchrotron X-ray Absorption Spectroscopy (XAS)Chemical and electronic structure, local atomic structure, redox activity of the copper centerSteady-state and time-resolvedInvestigating charge storage mechanisms in copper porphyrin-based battery materials rsc.org
Operando ATR-FTIR SpectroscopyReal-time observation of reaction intermediates and structural changesSeconds to minutesMechanistic investigation of electrocatalytic CO2 reduction researchgate.net
Positron Emission Tomography (PET) with ⁶⁴CuIn vivo distribution and tumor uptake of porphyrin-based agentsMinutes to hoursCancer diagnosis and monitoring therapeutic response nih.govnih.govnih.gov

Rational Design of Next-Generation this compound Analogues for Specific Research Probes

The inherent properties of the porphyrin macrocycle, such as its strong light absorption and ability to chelate metal ions, make it an excellent scaffold for the rational design of specialized research probes. wikipedia.orgnih.gov By synthetically modifying the peripheral structure of this compound, scientists can fine-tune its photophysical, chemical, and biological properties for specific applications.

One major area of focus is the development of this compound analogues for biomedical imaging. The synthesis of porphyrin derivatives with specific functional groups allows for their conjugation to targeting moieties like peptides or antibodies, enhancing their accumulation in diseased tissues for more precise imaging. nih.gov Furthermore, the design of novel porphyrin ligands that can rapidly and stably chelate ⁶⁴Cu under physiological conditions is a key area of research for improving the efficacy of PET imaging agents. nih.govresearchgate.net

The synthesis of novel porphyrin derivatives is also being explored to create probes with enhanced photocatalytic activity. rsc.org By introducing different substituents onto the porphyrin ring, researchers can modulate the electronic properties of the molecule, influencing its ability to generate reactive oxygen species or participate in electron transfer reactions. rsc.org Self-assembly of these rationally designed porphyrin monomers can further enhance their photocatalytic performance. rsc.org

Another avenue of research involves the creation of porphyrin derivatives for use in molecular electronics and sensors. The introduction of specific functional groups can alter the molecule's conductivity and its interaction with other materials, such as graphene, opening up possibilities for the development of novel electronic devices. nih.gov

The synthesis of these next-generation this compound analogues often involves multi-step chemical reactions to introduce desired functionalities while maintaining the core porphyrin structure. tandfonline.comsemanticscholar.org These synthetic efforts are crucial for expanding the toolkit of researchers across various disciplines, from medicine to materials science.

Computational Chemistry as a Predictive Tool in this compound Research

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting and understanding the properties of this compound and its analogues. nih.govnih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov These theoretical methods provide insights that are often difficult to obtain through experimental means alone, guiding the rational design of new molecules with desired functionalities.

DFT calculations are widely used to determine the ground-state geometry, electronic structure, and vibrational frequencies of copper porphyrins. researchgate.netmdpi.com This information is crucial for interpreting experimental spectroscopic data and understanding how structural modifications affect the molecule's properties. researchgate.net For example, DFT can be used to model the distortions of the porphyrin ring upon ion storage, which is relevant for applications in energy storage. rsc.org

TD-DFT is employed to investigate the excited-state properties of this compound, such as the energies and nature of electronic transitions. nih.gov This is essential for understanding the molecule's photophysical behavior, including its absorption and emission spectra, and for predicting its suitability for applications in photodynamic therapy and photocatalysis. nih.gov Computational studies can also shed light on the role of charge-transfer states in directing the excited-state dynamics of copper porphyrins. nih.gov

Furthermore, computational methods are used to study the interactions between this compound and its environment, such as its hydration in aqueous solution or its adsorption on surfaces like graphene. nih.govnih.gov Ab initio molecular dynamics simulations can reveal detailed information about the coordination of water molecules to the central copper ion and the dynamics of hydrogen bonding, which can differ significantly from other metalloporphyrins. nih.gov

The synergy between computational predictions and experimental validation is a powerful approach in this compound research. Theoretical calculations can screen potential candidate molecules for specific applications before they are synthesized, saving time and resources. rsc.orgnih.gov This predictive power is accelerating the discovery and development of new porphyrin-based materials.

Computational MethodPredicted PropertiesSignificance in this compound Research
Density Functional Theory (DFT)Ground-state geometry, electronic structure, vibrational frequencies, charge distributionInterpretation of spectroscopic data, understanding structural effects on properties, modeling interactions with other molecules rsc.orgresearchgate.netmdpi.com
Time-Dependent DFT (TD-DFT)Excited-state energies, electronic transitions, absorption and emission spectraUnderstanding photophysical behavior, predicting suitability for photochemical applications nih.gov
Ab Initio Molecular DynamicsHydration behavior, coordination with solvent molecules, hydrogen bond dynamicsElucidating the influence of the solvent environment on the properties of this compound nih.gov

Exploration of this compound in Novel Biomimetic Systems

The structural similarity of this compound to the active sites of many biological enzymes has led to its exploration in a wide range of novel biomimetic systems. These artificial systems aim to mimic the function of natural enzymes for applications in catalysis, sensing, and medicine.

One significant area of research is the use of copper porphyrins as catalysts that mimic the function of cytochrome P-450 enzymes. researchgate.net These synthetic metalloporphyrins have been shown to catalyze a variety of oxidation reactions for organic substrates, often with high yields and selectivity under mild conditions. researchgate.net The development of these biomimetic catalysts is of great interest for industrial chemical processes.

This compound and its derivatives are also being incorporated into the design of artificial enzymes. sciencecodex.comrug.nl By introducing a copper-porphyrin complex into a protein scaffold that lacks enzymatic activity, researchers have been able to create novel catalysts for specific chemical reactions. sciencecodex.comrug.nl This approach combines the catalytic capabilities of the copper complex with the substrate recognition and selectivity provided by the protein environment. sciencecodex.comrug.nl

In the field of biosensing, this compound-based systems are being developed for the electrochemical detection of various analytes. nih.gov For example, graphite (B72142) electrodes modified with electropolymerized copper(II) meso-tetra(4-sulfonatophenyl)porphyrin have been used to create a biomimetic sensor for the detection of glyphosate (B1671968). nih.gov The copper center in the porphyrin plays a dual role in this system, catalyzing oxygen reduction and selectively coordinating with the target analyte. nih.gov

Furthermore, this compound is being investigated in the context of metal-organic frameworks (MOFs) to create novel photocatalytic systems. acs.org The integration of copper(II)-porphyrin zirconium MOFs with titanium dioxide has been shown to create a Z-scheme system that significantly enhances the photocatalytic reduction of CO2. acs.org This biomimetic approach to artificial photosynthesis could have important implications for renewable energy technologies.

Environmental Biogeochemistry Research on Porphyrins (excluding bioremediation applications directly)

Porphyrins, including those containing copper, are highly stable molecules that can persist in the environment over geological timescales. mdpi.com This persistence makes them valuable biomarkers in environmental biogeochemistry for tracing the origins and fate of organic matter.

Geoporphyrins, or petroporphyrins, are porphyrins of geological origin found in materials such as crude oil, oil shale, and sedimentary rocks. wikipedia.org The analysis of these geoporphyrins, including nickel and vanadyl porphyrins, provides crucial evidence for the biological origin of petroleum. wikipedia.orgresearchgate.net The specific structures of these ancient porphyrins can often be linked back to their biological precursors, such as chlorophylls (B1240455), offering insights into the paleoenvironment at the time of deposition. researchgate.net

In marine environments, porphyrins can serve as biogeochemical tracers for oil pollution. mdpi.comunl.edu Due to their high persistence, the presence and concentration of metalloporphyrins like vanadyl and nickel porphyrins in marine sediments can be used to assess the spatial distribution and impact of oil spills. mdpi.comunl.edu Research has shown that concentrations of these porphyrins in sediments can be correlated with known sources of oil pollution. mdpi.comunl.edu While copper porphyrins are less commonly the focus in this specific application compared to vanadyl and nickel porphyrins, the general principles of porphyrin biogeochemistry are applicable.

The study of porphyrin diagenesis, the process of chemical and physical changes that organic matter undergoes after deposition, is a key area of research. nih.gov Understanding the chemical pathways that lead to the transformation of biological porphyrins into geoporphyrins helps in the interpretation of the geological record. nih.gov Advanced analytical techniques are crucial for the extraction and characterization of these trace compounds from complex environmental matrices. mdpi.comunl.edu

Q & A

Basic Research Questions

Q. What is the biochemical role of Cu-Protoporphyrin in heme biosynthesis pathways?

  • This compound IX is a metalloporphyrin analog involved in alternative heme biosynthesis pathways, particularly in Archaea. Its formation is catalyzed by enzymes like AhbD, which facilitate the decarboxylation of Cu-Coproporphyrin III under radical SAM-dependent conditions . Methodological insights: To study its role, researchers should use isotopic labeling (e.g., ¹³C/¹⁵N) coupled with HPLC-MS to track intermediate formation and enzyme kinetics.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis spectroscopy (Soret band ~400 nm), EPR (to confirm Cu²⁺ coordination), and NMR (for structural elucidation) are essential. For advanced validation, X-ray crystallography or cryo-EM can resolve metal-ligand interactions . Note: Ensure purity via HPLC with a reverse-phase C18 column and 0.1% TFA mobile phase .

Q. How can researchers synthesize this compound in vitro?

  • A standard protocol involves chelating protoporphyrin IX with Cu²⁺ ions (e.g., CuCl₂) in a buffered solution (pH 7.4, 25°C). Monitor incorporation via absorbance shifts (e.g., Soret band from 380 nm to 400 nm). Critical controls: Include metal-free protoporphyrin and EDTA to rule out non-specific binding .

Advanced Research Questions

Q. How do contradictory data on this compound’s enzymatic activity arise, and how should they be resolved?

  • Discrepancies often stem from variations in SAM cofactor concentrations, redox conditions (e.g., dithiothreitol vs. ascorbate), or enzyme isoforms (e.g., AhbD mutants). To address this, replicate experiments under standardized conditions (e.g., 1 mM SAM, 1 mM DT) and use statistical tools like ANOVA to compare datasets . Example: Kühner et al. (2018) observed no product formation with AhbD mutants despite detecting intermediates, highlighting the need for functional validation via knockout studies .

Q. What experimental designs optimize the detection of this compound in complex biological matrices?

  • Use a dual approach:

  • Extraction : Acidified acetone (pH 3.0) to precipitate proteins while preserving porphyrins.
  • Detection : LC-MS/MS with MRM transitions (e.g., m/z 593→535 for this compound) to enhance specificity .
  • Troubleshooting : Account for heme degradation products by spiking samples with stable isotope internal standards .

Q. How can researchers reconcile structural predictions of this compound with empirical data?

  • Combine computational methods (DFT for metal-ligand bond angles) with experimental validation. For instance, DFT-predicted Cu-N bond lengths (1.98 Å) should align with EXAFS data. If discrepancies exceed 0.1 Å, re-evaluate solvent effects or redox states in simulations .

Methodological Challenges & Solutions

Q. What are the ethical and technical considerations when studying this compound in cellular models?

  • Ethical : Adhere to biosafety protocols for metalloporphyrin handling (e.g., PPE, waste disposal). For in vivo studies, justify Cu²⁺ concentrations to avoid cytotoxicity .
  • Technical : Use fluorescence lifetime imaging (FLIM) to distinguish this compound from endogenous heme in live cells. Calibrate with siRNA knockdowns to confirm specificity .

Q. How should researchers design studies to investigate this compound’s role in oxidative stress?

  • Hypothesis-driven framework : Apply PICO (Population: E. coli mutants; Intervention: this compound supplementation; Comparison: Fe-Protoporphyrin; Outcome: ROS levels).
  • Assays : Measure ROS via DCFH-DA fluorescence and correlate with porphyrin uptake (ICP-MS for Cu quantification). Control for extracellular Cu²⁺ using membrane-impermeable chelators .

Data Presentation Guidelines

Q. What are common pitfalls in visualizing this compound data, and how to avoid them?

  • Pitfalls : Overloading figures with chemical structures (e.g., numbering compounds like "4b") or omitting error bars in kinetic assays.
  • Solutions : Follow journal guidelines (e.g., Medicinal Chemistry Research): Use color-coded line graphs for time-course studies and inset tables for kinetic parameters (Km, Vmax) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.